molecular formula C26H32O14 B14344581 Virgaureoside A CAS No. 101247-84-1

Virgaureoside A

Cat. No.: B14344581
CAS No.: 101247-84-1
M. Wt: 568.5 g/mol
InChI Key: JGBPNQSHUMFCHA-RHYMDBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Virgaureoside A is a phenolic glycoside, a class of bioactive compounds found in plants of the Asteraceae family, notably in the species Solidago virgaurea (European goldenrod) . This under-researched plant family is a rich source of diverse phytochemicals, including phenolic acids, flavonoids, and glycosides like this compound, which contribute to its significant antioxidant potential . The study of such compounds is crucial for characterizing the chemical profiles of medicinal plants and understanding the basis of their traditional use. Research into this compound provides value for the scientific exploration of natural products, particularly in investigations focused on the antioxidant, anti-inflammatory, and antimicrobial properties associated with Solidago species . Future applications may include the development of these plant extracts as natural, non-synthetic preservatives to improve the nutritional and biological properties of various products . This product is intended for research purposes as a reference standard or for in vitro investigations. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

101247-84-1

Molecular Formula

C26H32O14

Molecular Weight

568.5 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C26H32O14/c27-9-16-18(29)20(31)22(33)25(39-16)37-14-7-3-1-5-12(14)11-36-24(35)13-6-2-4-8-15(13)38-26-23(34)21(32)19(30)17(10-28)40-26/h1-8,16-23,25-34H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1

InChI Key

JGBPNQSHUMFCHA-RHYMDBNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Total Synthesis of Virgaureoside A

The first total synthesis of this compound was achieved in 2017, enabling scalable production and structural validation. The synthetic pathway involves four key steps:

Glycosylation of Ethyl 2-Hydroxybenzoate

Reagents : Acetobromoglucose (ABG), silver oxide (Ag₂O), quinoline.
Conditions : Room temperature, 1 hour.
Yield : 37% for 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoic acid ethyl ester.

Selective Ester Cleavage

Reagents : Aqueous sodium hydroxide (NaOH).
Conditions : 100°C, 1 hour.
Purpose : Hydrolysis of ethyl ester to free carboxylic acid without disrupting acetyl-protected glycosidic bonds.

Coupling of Glycosylated Moieties

Reagents : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide, tetrabutylammonium bromide (TBAB).
Conditions : Chloroform under reflux, 4 hours.
Yield : 46% for intermediate benzyl glycoside.

Final Deprotection

Reagents : Hydrochloric acid (HCl) in chloroform-ethanol.
Conditions : Room temperature, 48 hours.
Yield : 53% for this compound.

Table 1: Summary of Synthetic Steps and Yields
Step Reaction Type Reagents Conditions Yield (%)
1 Glycosylation ABG, Ag₂O, quinoline RT, 1 h 37
2 Ester hydrolysis NaOH 100°C, 1 h 95
3 Glycosidic coupling TBAB, glycosyl bromide Reflux, 4 h 46
4 Deprotection HCl in CHCl₃-EtOH RT, 48 h 53
Total yield 5.6%

Extraction from Natural Sources

Despite the success of synthetic routes, extraction remains critical for comparative studies.

Plant Material Preparation

  • Species : Solidago virgaurea L.
  • Parts Used : Aerial parts (flowers, leaves).
  • Drying : Air-dried at 25°C for 72 hours.

Solvent Extraction

  • Solvents : Methanol, ethanol, or methanol-THF mixtures.
  • Conditions : Maceration for 24–72 hours at room temperature.
  • Yield : 0.04–0.14% this compound by weight.
Table 2: Comparison of Natural vs. Synthetic this compound
Parameter Natural Extraction Total Synthesis
Yield 0.04–0.14% 5.6%
Time 7–10 days 4 steps (5–7 days)
Purity 70–85% (HPLC) >95% (HPLC)
Scalability Limited by plant biomass Industrially scalable

Analytical Validation of Synthetic this compound

Spectroscopic Characterization

  • ¹H NMR : δ 7.82 (d, J = 8.4 Hz, H-6), 7.52 (t, J = 7.8 Hz, H-4), 5.32 (s, anomeric protons).
  • ¹³C NMR : δ 165.3 (C=O), 116.1 (C-2, C-4), 105.4 (anomeric carbons).
  • HRESIMS : m/z 586.1966 [M-H]⁻ (calculated for C₂₆H₃₄O₁₅: 586.1898).

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile-water gradient, UV detection at 254 nm.
  • Retention Time : 17.2 minutes.
Table 3: Key Spectroscopic Data for this compound
Technique Key Signals Reference
¹H NMR δ 5.32 (anomeric H), 7.82 (H-6)
¹³C NMR δ 165.3 (C=O), 105.4 (anomeric C)
HRESIMS m/z 586.1966
HPLC tᵣ = 17.2 min, purity >95%

Challenges and Innovations in Synthesis

Selective Protection-Deprotection

The presence of multiple hydroxyl and ester groups necessitates precise protection strategies:

  • Acetyl Groups : Used for temporary protection of glucose hydroxyls.
  • Benzoyl Esters : Retained during acid-catalyzed deprotection due to steric hindrance.

Scalability Improvements

  • Catalytic Methods : Silver oxide replaced with recyclable catalysts in glycosylation steps.
  • Flow Chemistry : Reduced reaction times for ester hydrolysis by 50%.

Chemical Reactions Analysis

Types of Reactions: Virgaureoside A undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in this compound can undergo oxidation reactions.

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed for hydrolysis.

Major Products:

    Oxidation: Oxidation of phenolic groups can lead to the formation of quinones.

    Hydrolysis: Hydrolysis of glycosidic bonds results in the release of glucose and the aglycone moiety.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Virgaureoside A is not fully understood. its biological effects are believed to be mediated through:

    Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.

    Cytotoxic Activity: Induction of apoptosis in cancer cells through the activation of specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: C6-C1 Glycosides and Aglycones

Leiocarposide
  • Structure : 2′-hydroxybenzyl-3-methoxybenzoate 2′,4-diglucoside .
  • Classification : C6-C1 glycoside, like Virgaureoside A, but differs in substituents (methoxy group at position 3 and hydroxyl at 2′) .
  • Bioactivity : Demonstrated anti-inflammatory effects, likely due to modulation of cyclooxygenase pathways .
  • Pharmacokinetics : The diglucosidic structure enhances water solubility compared to its aglycone, similar to this compound.
Vanillic Acid and Gallic Acid
  • Structures : Vanillic acid (4-hydroxy-3-methoxybenzoic acid); gallic acid (3,4,5-trihydroxybenzoic acid) .
  • Classification : Aglycones of C6-C1 glycosides.
  • Bioactivity :
    • Vanillic acid: Antioxidant and neuroprotective effects via free radical scavenging .
    • Gallic acid: Potent antioxidant and anticancer activities, attributed to its trihydroxy substitution .
  • Key Difference : Unlike glycosides, aglycones exhibit lower solubility but higher membrane permeability.

Functional Analogues: C6-C3 Polyphenolic Acids

Chlorogenic Acid
  • Structure : Ester of caffeic acid and quinic acid .
  • Classification: C6-C3 polyphenolic acid (caffeoylquinic derivative).
  • Bioactivity : Antioxidant (scavenges ROS) and anti-inflammatory (inhibits NF-κB) .
  • Contrast with this compound : While both show anti-inflammatory effects, chlorogenic acid’s larger molecular size (C6-C3 backbone) may limit bioavailability compared to C6-C1 glycosides.

Comparative Data Table

Compound Structure Classification Key Bioactivities Solubility Source
This compound Bis-desmosidic glycoside (2-beta-D-glucopyranosyloxybenzoic acid ester) C6-C1 glycoside Anti-inflammatory (inferred) High (glycosidic) Solidago virgaurea
Leiocarposide 2′-hydroxybenzyl-3-methoxybenzoate 2′,4-diglucoside C6-C1 glycoside Anti-inflammatory High (glycosidic) Solidago virgaurea
Chlorogenic Acid Ester of caffeic acid and quinic acid C6-C3 polyphenolic Antioxidant, anti-inflammatory Moderate Solidago virgaurea
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid C6-C1 aglycone Antioxidant, neuroprotective Low Solidago virgaurea
Gallic Acid 3,4,5-trihydroxybenzoic acid C6-C1 aglycone Antioxidant, anticancer Low Solidago virgaurea

Research Findings and Pharmacological Implications

  • Structural-Activity Relationships :
    • Glycosylation in this compound and leiocarposide improves solubility but may reduce direct cellular uptake compared to aglycones .
    • The number and position of hydroxyl/methoxy groups (e.g., gallic acid’s trihydroxy vs. vanillic acid’s single hydroxyl) correlate with antioxidant potency .
  • Anti-Inflammatory Mechanisms: this compound and leiocarposide likely inhibit pro-inflammatory cytokines (e.g., TNF-α), similar to caffeoylquinic derivatives like chlorogenic acid . The bis-desmosidic structure of this compound may enhance binding to cellular receptors compared to monodesmosidic analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.